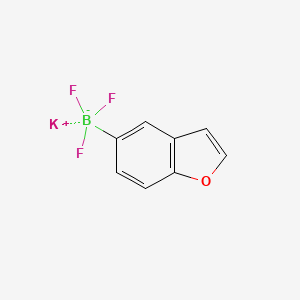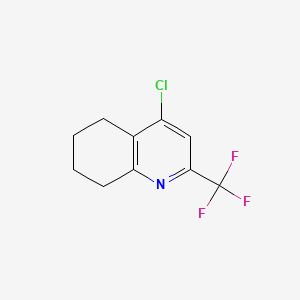
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of N-aryl trifluoroacetimidoyl chlorides with alkyne moieties under Rh(I)-catalyzed conditions . This reaction typically requires a temperature range of 100-105°C and a reaction time of about 4 hours .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
化学反应分析
Types of Reactions
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)quinazoline
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific structural features, including the tetrahydroquinoline ring and the trifluoromethyl group. These features confer enhanced chemical stability and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC 名称 |
4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h5H,1-4H2 |
InChI 键 |
YQMIEEVLBCEKQO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
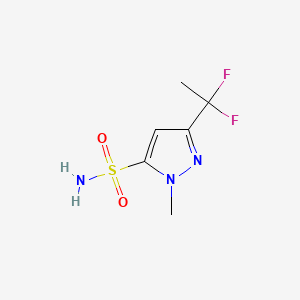
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
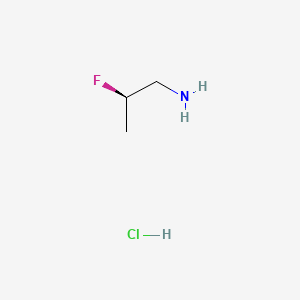
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
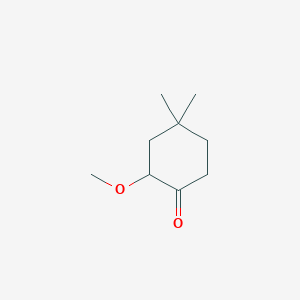

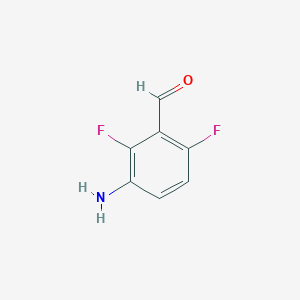
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)

